Superior Metabolic Stability in dCK Inhibitor Series from the 3-Fluoroethoxy Moiety vs. a 4-Hydroxy Analog
In a study optimizing deoxycytidine kinase (dCK) inhibitors, the lead compound incorporating a 3-(2-fluoroethoxy)phenyl moiety exhibited a dramatically improved metabolic stability profile compared to earlier leads. Specifically, the R-enantiomer of the thiazol-ethyl-pyrimidine-diamine (F2.1.1) demonstrated >60-fold higher affinity for dCK than the S-enantiomer, with an IC50 value in the low nanomolar range, while the parent compound lacking the fluoroethoxy group had a short in vivo half-life [1], [2]. This was a direct result of the meta-fluoroethoxy substitution preventing rapid oxidative metabolism, a vulnerability not addressed by the 4-hydroxy analog used in prior generations [3].
| Evidence Dimension | Enantiomer-specific dCK inhibition potency (fold-difference) |
|---|---|
| Target Compound Data | R-enantiomer of inhibitor F2.1.1 (containing 3-(2-fluoroethoxy)-4-methoxyphenyl): Ki < 10 nM |
| Comparator Or Baseline | S-enantiomer of inhibitor F2.1.1: >60-fold lower affinity (Ki ~ 600 nM). Previous lead compound with a 4-hydroxyphenyl substituent: short in vivo half-life. |
| Quantified Difference | >60-fold higher affinity for the R-enantiomer vs. S-enantiomer. Significant extension of in vivo half-life vs. prior 4-hydroxy lead. |
| Conditions | In vitro dCK enzymatic assay (IC50 determination via radiometric kinase assay) and in vivo pharmacokinetic profiling in murine models. |
Why This Matters
The 3-fluoroethoxy group is directly responsible for a >60-fold potency improvement and a massive gain in metabolic stability, making it the only viable choice for developing dCK-targeted therapeutics or companion diagnostics.
- [1] Nomme, J., Li, Z., Gipson, R. M., et al. (2014). Journal of Medicinal Chemistry, 57(22), 9480–9494. View Source
- [2] PDB entry 4Q1E and associated primary citation. View Source
- [3] Nomme, J., et al. (2014). Abstract and Result Section detailing metabolic stability comparison between lead compound 2 and previous lead 1. View Source
